S-2-(5-Aminopentylamino)ethylphosphorothioic acid monohydrate
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Overview
Description
Ethanethiol, 2-[(5-aminopentyl)amino]-, 1-(dihydrogen phosphate) is a chemical compound with the molecular formula C7H18N2S. It is also known by its synonym, WR-2823 . This compound is characterized by the presence of an ethanethiol group, an aminopentyl group, and a dihydrogen phosphate group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanethiol, 2-[(5-aminopentyl)amino]-, 1-(dihydrogen phosphate) typically involves the reaction of ethanethiol with 5-aminopentylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the optimal yield of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to produce the compound in bulk quantities. The reaction conditions are optimized to maximize the yield and purity of the product. Quality control measures are implemented to ensure that the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Ethanethiol, 2-[(5-aminopentyl)amino]-, 1-(dihydrogen phosphate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: It can be reduced to form thiols or amines.
Substitution: The compound can undergo substitution reactions with various reagents to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include disulfides, sulfoxides, thiols, and various substituted derivatives. These products have different chemical and physical properties, making them useful in various applications .
Scientific Research Applications
Ethanethiol, 2-[(5-aminopentyl)amino]-, 1-(dihydrogen phosphate) has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce thiol and amine groups into molecules.
Biology: The compound is used in biochemical studies to investigate the role of thiol and amine groups in biological systems.
Medicine: It is studied for its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of Ethanethiol, 2-[(5-aminopentyl)amino]-, 1-(dihydrogen phosphate) involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with thiol and amine groups in proteins, leading to changes in their structure and function. This interaction can modulate various biochemical pathways, resulting in the observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Aminoethanethiol hydrochloride: Similar in structure but lacks the aminopentyl and dihydrogen phosphate groups.
Cysteamine hydrochloride: Contains a thiol group but differs in the presence of other functional groups.
3-Aminopropane-1-thiol hydrochloride: Similar in containing thiol and amine groups but differs in the carbon chain length.
Uniqueness
Ethanethiol, 2-[(5-aminopentyl)amino]-, 1-(dihydrogen phosphate) is unique due to the presence of both aminopentyl and dihydrogen phosphate groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications where these functional groups are required .
Properties
CAS No. |
20724-76-9 |
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Molecular Formula |
C7H19N2O3PS |
Molecular Weight |
242.28 g/mol |
IUPAC Name |
2-(5-aminopentylamino)ethylsulfanylphosphonic acid |
InChI |
InChI=1S/C7H19N2O3PS/c8-4-2-1-3-5-9-6-7-14-13(10,11)12/h9H,1-8H2,(H2,10,11,12) |
InChI Key |
QFAVBLKMVBLZHV-UHFFFAOYSA-N |
Canonical SMILES |
C(CCN)CCNCCSP(=O)(O)O |
Origin of Product |
United States |
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